(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine is a synthetic compound characterized by the presence of trifluoromethyl and fluoroindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and trifluoroacetaldehyde.
Formation of Intermediate: The 6-fluoroindole undergoes a reaction with trifluoroacetaldehyde in the presence of a suitable catalyst to form an intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Material Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
- 6-Fluoro-1H-indole-3-ethylamine monohydrochloride
Uniqueness
(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoroindole groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C10H8F4N2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(6-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H8F4N2/c11-5-1-2-6-7(4-16-8(6)3-5)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m0/s1 |
InChI Key |
ZQFOBJRXIRDLPF-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.